Ethyl 3,3-diethyloxirane-2-carboxylate

Catalog No.
S14073770
CAS No.
M.F
C9H16O3
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3,3-diethyloxirane-2-carboxylate

Product Name

Ethyl 3,3-diethyloxirane-2-carboxylate

IUPAC Name

ethyl 3,3-diethyloxirane-2-carboxylate

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C9H16O3/c1-4-9(5-2)7(12-9)8(10)11-6-3/h7H,4-6H2,1-3H3

InChI Key

TUICTJSRDHEMDF-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C(=O)OCC)CC

Ethyl 3,3-diethyloxirane-2-carboxylate is a chemical compound with the molecular formula C9H16O3C_9H_{16}O_3 and a molecular weight of 172.224 g/mol. This compound features an oxirane (epoxide) group, which is a three-membered cyclic ether, and a carboxylate group, indicating its potential reactivity in various chemical transformations. The structure of ethyl 3,3-diethyloxirane-2-carboxylate includes two ethyl groups attached to the oxirane ring, contributing to its unique properties and reactivity profiles .

Due to its functional groups:

  • Ring-opening Reactions: The strained oxirane ring can undergo nucleophilic attack, leading to the formation of diols or other derivatives.
  • Esterification: The carboxylate group can react with alcohols to form esters, which are useful in various applications.
  • Transesterification: This compound can also participate in transesterification reactions, where it exchanges its ethyl group with another alcohol.
  • Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield the corresponding acid and alcohol.

These reactions highlight its versatility as a synthetic intermediate in organic chemistry.

Ethyl 3,3-diethyloxirane-2-carboxylate can be synthesized through several methods:

  • Epoxidation of Unsaturated Esters: Starting from an appropriate unsaturated ester, epoxidation can be achieved using peracids or other oxidizing agents.
  • Cyclization Reactions: The synthesis may involve cyclization of precursors containing both carboxylic acid and alcohol functionalities under acidic conditions.
  • Direct Alkylation: The introduction of ethyl groups can be accomplished through alkylation reactions involving suitable electrophiles.

The choice of synthesis method often depends on the availability of starting materials and the desired yield and purity of the product.

Ethyl 3,3-diethyloxirane-2-carboxylate has potential applications in various fields:

  • Synthetic Chemistry: It serves as an intermediate for synthesizing more complex organic molecules.
  • Pharmaceuticals: Its derivatives may exhibit pharmacological properties useful in drug development.
  • Agricultural Chemicals: The compound could be explored for its potential as a pesticide or herbicide due to possible biological activity.

Ethyl 3,3-diethyloxirane-2-carboxylate shares structural similarities with several related compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-methyloxirane-2-carboxylateC7H12O3C_7H_{12}O_3Contains a methyl group instead of ethyl groups
Ethyl 3,3-dimethyloxirane-2-carboxylateC7H12O3C_7H_{12}O_3Has two methyl groups on the oxirane ring
Ethyl 4-oxopentanoateC7H12O3C_7H_{12}O_3Contains a ketone group instead of an oxirane

Uniqueness

Ethyl 3,3-diethyloxirane-2-carboxylate is unique due to its specific arrangement of two ethyl substituents on the oxirane ring, which influences its chemical reactivity and potential applications compared to other similar compounds that feature different substituents or functional groups.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

172.109944368 g/mol

Monoisotopic Mass

172.109944368 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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